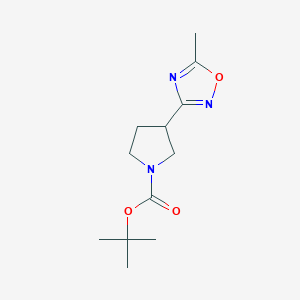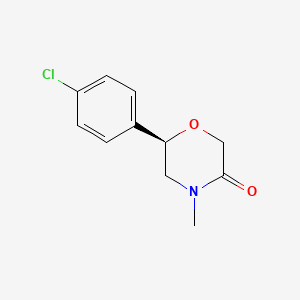![molecular formula C14H8BrF3N2 B12625218 2-(4-Bromophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 944580-92-1](/img/structure/B12625218.png)
2-(4-Bromophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties. The presence of bromine and trifluoromethyl groups in this compound enhances its chemical reactivity and potential for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves a multi-step process. One common method is the [3+2] cycloaddition reaction of pyridinium ylide with trifluoroacetonitrile. This reaction uses 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a convenient precursor of trifluoroacetonitrile . The reaction conditions often include the use of a base and a suitable solvent to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of reagents and solvents is crucial to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of a base and a polar solvent.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted imidazo[1,2-a]pyridine derivatives.
Oxidation Reactions: Products include oxidized derivatives with additional functional groups.
Reduction Reactions: Products include reduced derivatives with altered electronic properties.
Applications De Recherche Scientifique
2-(4-Bromophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-(4-Bromophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The presence of the bromine and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies on its interaction with molecular targets are ongoing to elucidate its precise mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Chlorophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine
- 2-(4-Methylphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine
- 2-(4-Fluorophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine
Uniqueness
2-(4-Bromophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization. The trifluoromethyl group enhances its lipophilicity and stability, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
944580-92-1 |
|---|---|
Formule moléculaire |
C14H8BrF3N2 |
Poids moléculaire |
341.13 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H8BrF3N2/c15-11-3-1-9(2-4-11)12-8-20-6-5-10(14(16,17)18)7-13(20)19-12/h1-8H |
Clé InChI |
VNLJYBKDRJKULM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CN3C=CC(=CC3=N2)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{1-[4-(diethylamino)phenyl]-4a-hydroxyoctahydroisoquinolin-2(1H)-yl}-1-(piperidin-1-yl)ethanone](/img/structure/B12625138.png)

![1-[3-Butoxy-2-(hydroxyimino)-3-oxopropyl]quinolin-1-ium](/img/structure/B12625146.png)


![4'-(2-Butoxyethoxy)-2',5'-dimethyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12625175.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-N-prop-2-en-1-ylglycine](/img/structure/B12625180.png)



![2-{2,6-Bis[(propan-2-yl)oxy]phenyl}-6-bromopyridine](/img/structure/B12625193.png)
![1-(8-Hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)piperidin-2-one](/img/structure/B12625199.png)

![2-[(3,5,5-Trimethylhexyl)oxy]oxane](/img/structure/B12625214.png)
